2-Chloro-2-(2,3-dimethylphenyl)indene-1,3-dione
Description
2-Chloro-2-(2,3-dimethylphenyl)indene-1,3-dione is a chemical compound that belongs to the indanedione family. This compound is characterized by its unique structure, which includes a chloro group and a dimethylphenyl group attached to an indene-1,3-dione core. Indanedione derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .
Properties
IUPAC Name |
2-chloro-2-(2,3-dimethylphenyl)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO2/c1-10-6-5-9-14(11(10)2)17(18)15(19)12-7-3-4-8-13(12)16(17)20/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTCLXUGVYMBHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2(C(=O)C3=CC=CC=C3C2=O)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-2-(2,3-dimethylphenyl)indene-1,3-dione typically involves the reaction of 2,3-dimethylbenzaldehyde with chloroacetic acid in the presence of a base, followed by cyclization to form the indene-1,3-dione core. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like p-toluenesulfonic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-2-(2,3-dimethylphenyl)indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the indanedione core to indanediol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-2-(2,3-dimethylphenyl)indene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Medicine: Indanedione derivatives have been explored for their potential use as anticoagulants and anti-inflammatory agents.
Industry: It is used in the development of organic electronic materials and photopolymerization initiators.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(2,3-dimethylphenyl)indene-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethylphenyl groups contribute to its binding affinity and specificity. The indanedione core can participate in redox reactions, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-Chloro-2-(2,3-dimethylphenyl)indene-1,3-dione can be compared with other indanedione derivatives, such as:
Indane-1,3-dione: Lacks the chloro and dimethylphenyl groups, resulting in different chemical and biological properties.
2-Chloroindane-1,3-dione: Similar structure but without the dimethylphenyl group, leading to variations in reactivity and applications.
2,3-Dimethylindane-1,3-dione:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
